3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
Description
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (C₉H₈N₂O, MW 160.18 g/mol) is a fused bicyclic heterocycle featuring a methyl group at position 3 and a formyl group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as antiulcer and hypnotic agents . Its reactivity is influenced by the electron-withdrawing aldehyde group at C2 and the steric hindrance from the methyl group at C3, which directs electrophilic substitutions to alternative positions .
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDTULJSYQPSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of This compound primarily relies on constructing the imidazo[1,2-a]pyridine ring from 2-aminopyridine derivatives, followed by introduction of the methyl group at the 3-position and selective formylation at the 2-position using the Vilsmeier-Haack reaction. The methods are well-established, scalable, and yield high-purity products suitable for further synthetic applications. The synthesis benefits from versatile intermediates such as ethyl esters and hydrazides, allowing diverse functionalization routes.
This review integrates data from patents and peer-reviewed literature, ensuring a comprehensive and authoritative presentation of the preparation methods for this important compound.
Chemical Reactions Analysis
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Functionalization: The imidazo[1,2-a]pyridine core can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that 3-MI exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). A high-throughput screening identified derivatives with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Notably, a derivative demonstrated potent inhibitory activity against c-Met kinase, a critical target in cancer therapy, with an IC50 value of 3.9 nM. This suggests potential for developing new cancer therapeutics based on the imidazo[1,2-a]pyridine scaffold.
Biological Research Applications
Biochemical Interactions
3-MI interacts with various enzymes and proteins, influencing cellular processes. It has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and apoptosis. Additionally, it interacts with cytochrome P450 enzymes involved in drug metabolism.
Neuropharmacology
Imidazo[1,2-a]pyridine derivatives have been explored for their neuropharmacological effects, including potential roles as acetylcholinesterase inhibitors. Compounds derived from this scaffold have shown promise in treating neurodegenerative diseases by enhancing cholinergic signaling pathways .
Material Science Applications
Optoelectronics
In material science, 3-MI is utilized in the development of optoelectronic devices due to its unique electronic properties. The compound's ability to act as a precursor for synthesizing new materials makes it valuable in creating sensors and imaging agents for confocal microscopy.
Table 1: Antimicrobial Activity of 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Derivatives
| Compound | MIC (µM) | Target Pathogen | Reference |
|---|---|---|---|
| 3-MI | 0.03 | Mycobacterium tuberculosis | |
| Derivative A | 5.0 | MDR-TB | |
| Derivative B | 0.5 | XDR-TB |
Table 2: Anticancer Activity Against c-Met Kinase
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| 3-MI Derivative C | 3.9 | c-Met Kinase | |
| Derivative D | 15 | c-Met Kinase |
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter the electronic properties and reactivity of imidazo[1,2-a]pyridine derivatives.
Key Compounds :
Electronic and Steric Effects :
- Aldehyde Group : The electron-withdrawing formyl group at C2 in the target compound deactivates the ring toward electrophilic attack but provides a reactive site for nucleophilic additions (e.g., Schiff base formation) .
- Methyl Group : The C3 methyl group in the target compound sterically hinders reactions at this position, forcing electrophiles (e.g., halogens) to attack C2 or other positions . In contrast, 6-methyl analogs (e.g., 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde) allow unhindered reactivity at C3 .
Pharmacological Relevance
- 3-Aryl Derivatives : Compounds like 3-arylimidazo[1,2-a]pyridines exhibit anti-inflammatory and anticancer activities due to extended conjugation from aryl groups . The target compound’s aldehyde group offers divergent reactivity for generating carboxamide or hydroxymethyl derivatives, which are pivotal in gastrointestinal drug development .
- Halogenated Derivatives : Bromo- and chloro-substituted analogs (e.g., 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde) are critical intermediates in Suzuki-Miyaura cross-couplings for antiviral agents .
Physicochemical Properties
Biological Activity
3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde (3-MI) is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in relation to its interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
3-MI is a derivative of imidazo[1,2-a]pyridine and is characterized by the presence of a methyl group at the 3-position and an aldehyde functional group at the 2-position. Its chemical formula is . The compound is typically a solid at room temperature and requires storage under inert conditions to maintain stability .
Target Interactions
3-MI interacts with several biological targets, including enzymes and proteins. Notably, it has been shown to bind to cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can influence the metabolic pathways of various substances within the body.
Cellular Effects
The compound affects cellular processes by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and apoptosis . Additionally, 3-MI can form adducts with DNA, potentially leading to mutagenic effects and contributing to carcinogenesis .
Antimicrobial Properties
Research indicates that 3-MI exhibits antimicrobial activity against various pathogens. In particular, studies have highlighted its effectiveness against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis .
Anticancer Activity
3-MI has also been investigated for its anticancer properties. A notable study identified a derivative with potent inhibitory activity against the c-Met kinase, an important target in cancer therapy. This compound demonstrated an IC50 value of 3.9 nM against c-Met kinase and effectively inhibited tumor growth in preclinical models .
Case Studies
Case Study 1: Antitubercular Activity
- Objective: Evaluate the efficacy of 3-MI derivatives against tuberculosis.
- Findings: Several compounds exhibited significant anti-tubercular activity with MIC values indicating effective inhibition of bacterial growth .
Case Study 2: c-Met Inhibition
- Objective: Assess the potential of 3-MI derivatives as c-Met inhibitors.
- Findings: Compound 22e showed promising results with an IC50 of 3.9 nM, suggesting potential for further development as an anticancer agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 3-MI suggests that it undergoes metabolism primarily via cytochrome P450 enzymes. The stability of this compound is influenced by environmental factors such as light and oxygen exposure . Toxicological studies indicate that lower doses may exhibit minimal toxicity while still providing therapeutic benefits .
Summary Table of Biological Activities
| Activity | Target | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC: 0.03 - 5.0 µM |
| Anticancer | c-Met kinase | IC50: 3.9 nM |
| Urease Inhibition | Urease enzyme | IC50: Varies by derivative |
| MAPK Pathway Modulation | Cellular signaling | Significant modulation |
Q & A
Q. What are the primary synthetic routes for 3-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, and how do their yields compare?
The compound can be synthesized via:
- Oxidation of 3-Methylimidazo[1,2-a]pyridine-2-methanol using oxidizing agents like MnO₂ or CrO₃, yielding ~51% .
- Chloromethyl precursor conversion : Reaction of 2-dichloromethyl-imidazo[1,2-a]pyridine under controlled hydrolysis, achieving ~90% yield .
- Vilsmeier-Haack reaction : Phosphoryl trichloride (POCl₃) in DMF at 353 K for 5 hours, followed by chromatographic purification .
Key Considerations : High-yield routes prioritize homogeneous reaction conditions to avoid side products, critical for library synthesis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity (e.g., δ ~9.8 ppm for aldehyde proton) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 147.06 g/mol) .
- Infrared (IR) Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., SHELX refinement) .
Q. What are the initial pharmacological screening protocols for evaluating its bioactivity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis or Candida albicans .
- Antikinetoplastid Activity : Dose-response assays (IC₅₀) for Trypanosoma cruzi and Leishmania infantum .
- Cytotoxicity Screening : HEK-293 cell viability assays to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in substitutions?
- Lewis Acid Catalysis : Friedel-Crafts acylation with AlCl₃ or FeCl₃ directs electrophilic substitution to the C-3 position .
- Formimidamide Chemistry : Activates halides via pyridinium salts, avoiding regioselectivity issues with α-halo ketones .
- Temperature Control : Maintaining <323 K reduces side reactions during cyclization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Strain-Specific Variations : Test multiple parasite strains (e.g., T. brucei rhodesiense vs. T. cruzi) to identify target specificity .
- Solubility Adjustments : Use DMSO/PBS co-solvents to address discrepancies in IC₅₀ values caused by poor aqueous solubility .
- Dose-Response Replication : Validate results across independent labs to rule out assay-specific artifacts .
Q. How do computational methods aid in understanding its polymorph-dependent luminescence?
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct Mitigation : Avoid heterogeneous mixtures by optimizing stoichiometry (e.g., 1:1.1 substrate:catalyst ratio) .
- Chromatography Alternatives : Recrystallization in ethyl acetate/petroleum ether (1:1) improves yield without silica gel .
- Inert Atmosphere : Use N₂ or Ar to prevent aldehyde oxidation during large-scale reactions .
Q. How is X-ray crystallography used in structural analysis?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
